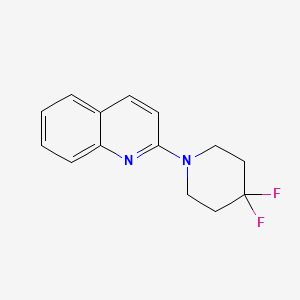![molecular formula C15H22N2O4S2 B12241384 N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12241384.png)
N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a methanesulfonylphenyl group and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This method is scalable and can produce the compound in large quantities suitable for further pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring and is used in various pharmaceuticals.
Cyclopropanesulfonamide: A related compound with a cyclopropane ring and a sulfonamide group.
Uniqueness
N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its combination of a piperidine ring with both methanesulfonylphenyl and cyclopropanesulfonamide groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H22N2O4S2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H22N2O4S2/c1-22(18,19)14-6-4-13(5-7-14)17-10-2-3-12(11-17)16-23(20,21)15-8-9-15/h4-7,12,15-16H,2-3,8-11H2,1H3 |
InChI Key |
JXWHZAGSJXIPIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12241306.png)
![5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B12241314.png)

![2-Methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12241316.png)
![3-cyclopropyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12241321.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12241323.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12241324.png)
![3-chloro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12241337.png)
![4-Methyl-2-(5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12241342.png)
![N-methyl-4-(trifluoromethyl)-N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)pyridin-2-amine](/img/structure/B12241346.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12241366.png)
![3-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B12241372.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B12241378.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane-1-carboxamide](/img/structure/B12241382.png)
